molecular formula C23H23N5O4S B2906121 4-(2-(Ethylthio)-6-((2-methoxyphenyl)carbamoyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoic acid CAS No. 1021209-24-4

4-(2-(Ethylthio)-6-((2-methoxyphenyl)carbamoyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoic acid

Cat. No. B2906121
CAS RN: 1021209-24-4
M. Wt: 465.53
InChI Key: MEPNVHXZDOOUQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups, including an ethylthio group, a carbamoyl group, a methyl group, a triazolopyrimidin group, and a benzoic acid group. These functional groups could potentially give the compound a variety of interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The triazolopyrimidin ring system is a common feature in many biologically active compounds and is often involved in hydrogen bonding interactions .

Future Directions

Future research on this compound could involve exploring its potential biological activity, developing more efficient synthesis methods, and studying its physical and chemical properties in more detail .

properties

IUPAC Name

4-[2-ethylsulfanyl-6-[(2-methoxyphenyl)carbamoyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4S/c1-4-33-23-26-22-24-13(2)18(20(29)25-16-7-5-6-8-17(16)32-3)19(28(22)27-23)14-9-11-15(12-10-14)21(30)31/h5-12,19H,4H2,1-3H3,(H,25,29)(H,30,31)(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPNVHXZDOOUQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN2C(C(=C(NC2=N1)C)C(=O)NC3=CC=CC=C3OC)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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